1'-Hydroxybufuralol

概要

説明

1’-Hydroxybufuralol is an organic compound that belongs to the class of benzofurans . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is the main metabolite of bufuralol, a non-selective β-adrenoceptor blocking agent .

Synthesis Analysis

Bufuralol 1’-hydroxylation is a prototypical reaction catalyzed by cytochrome P450 (P450) 2D6 . This enzyme is known to show debrisoquine/sparteine-type genetic polymorphism in humans . The roles of several human P450 enzymes, as well as P450 2D6, in the hydroxylation of bufuralol have been examined .

Molecular Structure Analysis

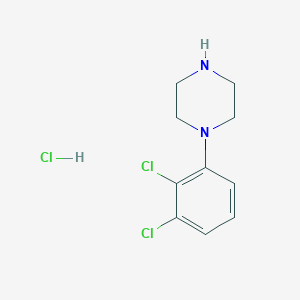

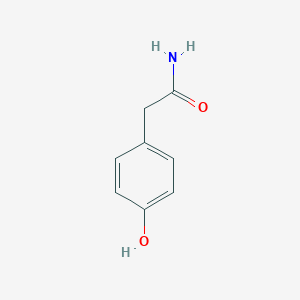

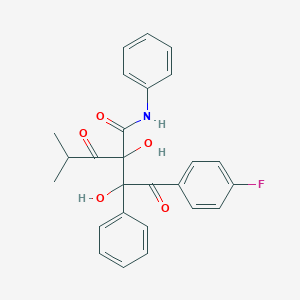

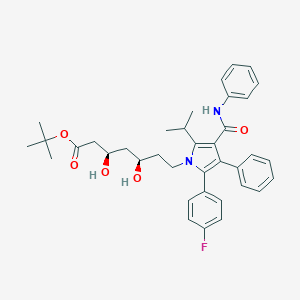

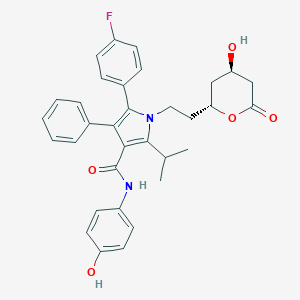

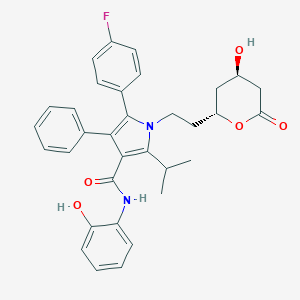

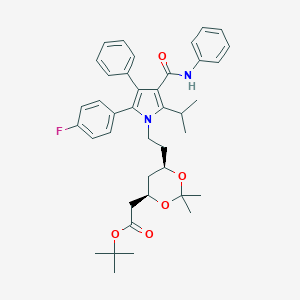

The molecular formula of 1’-Hydroxybufuralol is C16H23NO3 . Its average mass is 277.359 Da and its monoisotopic mass is 277.167786 Da .

Chemical Reactions Analysis

Bufuralol 1’-hydroxylation is a reaction catalyzed by cytochrome P450 (P450) 2D6 . This reaction is a part of the metabolism of bufuralol . At least five other minor bufuralol products are formed by human liver microsomes, in addition to 1’-hydroxybufuralol .

Physical And Chemical Properties Analysis

1’-Hydroxybufuralol has a molecular weight of 277.36 . It appears as a white to off-white solid .

科学的研究の応用

General Use of 1’-Hydroxybufuralol

1’-Hydroxybufuralol is a metabolite of Bufuralol , which is a beta-Adrenergic blocker with peripheral vasodilating activity . It’s often used in metabolic studies .

Application in Pharmacology

- Specific Scientific Field: Pharmacology

- Summary of the Application: 1’-Hydroxybufuralol is used in the study of drug metabolism and interactions, particularly in relation to the cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of drugs, and understanding their interactions with various substances can help in the development of safer and more effective therapeutic agents .

- Methods of Application: The study of 1’-Hydroxybufuralol’s interactions with P450 enzymes typically involves the use of liver microsomes . These are vesicles derived from the endoplasmic reticulum of liver cells, and they contain the P450 enzymes . By incubating these microsomes with 1’-Hydroxybufuralol and various other substances, researchers can observe and measure the rates of metabolic reactions .

- Results or Outcomes: One specific outcome of these studies is the identification of 1’-Hydroxybufuralol as a product of the microsomal oxidation of Bufuralol . This reaction is catalyzed by P450 2D6, an enzyme known to show genetic polymorphism in humans . This means that different individuals can have different versions of the enzyme, leading to variations in drug metabolism .

Use in Metabolic Assays

- Specific Scientific Field: Biochemistry

- Summary of the Application: 1’-Hydroxybufuralol is used in metabolic assays of Bufuralol . These assays are designed to study the metabolism of Bufuralol, and 1’-Hydroxybufuralol, as a metabolite, plays a crucial role in these studies .

- Methods of Application: The metabolic assays typically involve the use of liver microsomes or similar biological materials . These materials are incubated with Bufuralol, and the production of 1’-Hydroxybufuralol is measured over time . This allows researchers to study the metabolic pathways of Bufuralol and understand how it is processed in the body .

- Results or Outcomes: The results of these assays can provide valuable information about the metabolism of Bufuralol . This can help in understanding how the drug is processed in the body, and can inform the development of new drugs or therapeutic strategies .

Use in Metabolic Assays

- Specific Scientific Field: Biochemistry

- Summary of the Application: 1’-Hydroxybufuralol is used in metabolic assays of Bufuralol . These assays are designed to study the metabolism of Bufuralol, and 1’-Hydroxybufuralol, as a metabolite, plays a crucial role in these studies .

- Methods of Application: The metabolic assays typically involve the use of liver microsomes or similar biological materials . These materials are incubated with Bufuralol, and the production of 1’-Hydroxybufuralol is measured over time . This allows researchers to study the metabolic pathways of Bufuralol and understand how it is processed in the body .

- Results or Outcomes: The results of these assays can provide valuable information about the metabolism of Bufuralol . This can help in understanding how the drug is processed in the body, and can inform the development of new drugs or therapeutic strategies .

Safety And Hazards

将来の方向性

Based on the current literature, there are very few articles published on 1’-Hydroxybufuralol . Future research could focus on further understanding the roles of various P450 enzymes in the hydroxylation of bufuralol . Additionally, more studies could be conducted to explore the potential applications of 1’-Hydroxybufuralol in pharmaceuticals .

特性

IUPAC Name |

2-(tert-butylamino)-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYMTYBCXVOBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Hydroxybufuralol | |

CAS RN |

57704-16-2 | |

| Record name | Ro 03-7410 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,3-Epoxypropoxy)phenyl]acetamide](/img/structure/B194417.png)